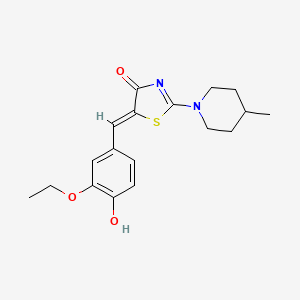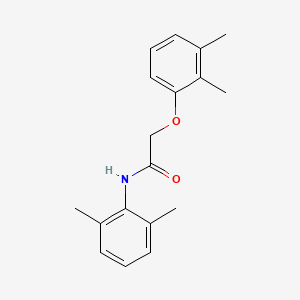![molecular formula C18H26N4O4S B5546410 1-[(dimethylamino)sulfonyl]-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5546410.png)
1-[(dimethylamino)sulfonyl]-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "1-[(dimethylamino)sulfonyl]-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide" often involves multi-step organic reactions that yield these complex molecules in fair to good yields. For instance, derivatives of 1-(substituted phenylcarbonyl/sulfonylamino)-1,2,3,6-tetrahydropyridine-5-carboxylic acid diethylamides, which share a similar structural framework, have been synthesized through the sodium borohydride reduction of corresponding ylides in ethanol, showcasing the intricate steps involved in producing such compounds (Madhavi Gangapuram & K. Redda, 2006).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like X-ray diffraction, which can reveal the conformation and geometrical arrangement of the molecule's atoms. For example, studies on similar compounds have detailed the chair conformation of the piperidine ring and the distorted tetrahedral geometry around the sulfur atom, providing insights into the three-dimensional structure and molecular interactions of these compounds (S. Naveen et al., 2015).
Chemical Reactions and Properties
These compounds can participate in various chemical reactions, leading to the formation of new derivatives with potentially valuable properties. Reactions with 3-dimethylamino-2H-azirines, for example, can lead to the competitive formation of 1,2,5-thiadiazoles, 1,2,3-oxathiazoles, and acrylamidines, demonstrating the compound's reactivity and the possibility of generating a diverse array of chemical entities for further exploration (I. Tornus, E. Schaumann*, & G. Adiwidjaja, 1996).
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry Applications
This compound and its derivatives play a crucial role in the development of new synthetic pathways and molecules with potential therapeutic applications. For instance, the synthesis of novel 1-(substituted phenylcarbonyl/sulfonylamino)-1,2,3,6-tetrahydropyridine-5-carboxylic acid diethylamides has been explored for their potential anti-inflammatory properties (Madhavi Gangapuram & K. Redda, 2006). Similarly, new diamine compounds containing pyridine and sulfone moieties have been synthesized for the development of fluorinated polyamides, highlighting the relevance of sulfone and pyridine derivatives in polymer chemistry (Xiao-Ling Liu et al., 2013).
Material Science and Engineering
The research also extends into materials science, where derivatives of this compound are used to develop high-performance polymers and materials. A study on soluble polyimides with pendant carboxyl groups, which were modified with photopolymerizable (meth)acrylamides, demonstrates the application in creating photosensitive polyimide films, offering insights into the compound's utility in developing new materials with specific optical and mechanical properties (T. Fukushima, T. Oyama, & M. Tomoi, 2003).
Pharmacological Research
In pharmacological research, derivatives of this compound are investigated for their biological activities. For example, the synthesis and evaluation of biologically active O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine showed promising activity against butyrylcholinesterase enzyme, indicating potential applications in developing treatments for diseases related to enzyme dysfunction (H. Khalid et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(dimethylsulfamoyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4S/c1-20(2)27(25,26)21-10-4-6-14(13-21)18(24)19-15-7-3-8-16(12-15)22-11-5-9-17(22)23/h3,7-8,12,14H,4-6,9-11,13H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBCGMOVXJKWMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC(C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(dimethylsulfamoyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]piperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5546330.png)
![(4aS*,7aR*)-1-(3-pyridazinylcarbonyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5546335.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5546341.png)
![1-ethyl-N-[3-(1H-imidazol-1-yl)butyl]-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5546347.png)


![2-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5546358.png)
![9-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-6-oxa-9-azaspiro[4.5]decane](/img/structure/B5546379.png)
![2,6-dimethyl[1,3]thiazolo[4,5-f][1,3]benzothiazole](/img/structure/B5546391.png)
![5,6-dimethyl-2-[(4-nitrobenzyl)thio]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B5546402.png)


![4-{[4-(dimethylamino)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5546428.png)
![(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5546432.png)